2-((4-Chloro-phenyl)-hydrazono)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione
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Overview
Description
2-((4-Chloro-phenyl)-hydrazono)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a hydrazone functional group, a trifluoromethyl group, and a phenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-phenyl)-hydrazono)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione typically involves the reaction of 4-chloroaniline with trifluoroacetylacetone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted with phenylhydrazine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chloro-phenyl)-hydrazono)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2-((4-Chloro-phenyl)-hydrazono)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((4-Chloro-phenyl)-hydrazono)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-quinazolin-4(3H)-one: Known for its α-glucosidase inhibitory activity.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and anticancer properties.
Thiazole derivatives: Known for diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
2-((4-Chloro-phenyl)-hydrazono)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H10ClF3N2O2 |
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Molecular Weight |
354.71 g/mol |
IUPAC Name |
(Z)-3-[(4-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C16H10ClF3N2O2/c17-11-6-8-12(9-7-11)21-22-13(15(24)16(18,19)20)14(23)10-4-2-1-3-5-10/h1-9,23H/b14-13-,22-21? |
InChI Key |
ZFBNFJXVZHWXJO-RYKSVOKISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C(=O)C(F)(F)F)/N=NC2=CC=C(C=C2)Cl)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C(F)(F)F)N=NC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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